molecular formula C9H7F6NO B1425543 2-Methoxy-4,6-bis(trifluoromethyl)aniline CAS No. 1092460-74-6

2-Methoxy-4,6-bis(trifluoromethyl)aniline

Cat. No.: B1425543
CAS No.: 1092460-74-6
M. Wt: 259.15 g/mol
InChI Key: ZLTYWLXYXRBBJP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 2-Methoxy-4,6-bis(trifluoromethyl)aniline is a fluorinated aromatic amine with a defined substitution pattern. Its systematic IUPAC name is derived from the benzene ring structure, where:

  • A methoxy (-OCH₃) group occupies the 2-position .
  • Two trifluoromethyl (-CF₃) groups are located at the 4- and 6-positions .
  • An amino (-NH₂) group is positioned at the 1-position (implicit in the "aniline" designation).

The molecular formula is C₉H₇F₆NO , with a molecular weight of 259.15 g/mol . This formula accounts for:

  • 9 carbon atoms (including the aromatic ring and substituents).
  • 7 hydrogen atoms (from the benzene ring, methoxy, and amino groups).
  • 6 fluorine atoms (from two -CF₃ groups).

A summary of key identifiers is provided in Table 1.

Table 1: Key identifiers of this compound

Property Value Source
CAS Registry Number 1092460-74-6
IUPAC Name This compound
Molecular Formula C₉H₇F₆NO
Molecular Weight 259.15 g/mol

Molecular Structure Analysis via X-ray Crystallography and Computational Modeling

X-ray Crystallography

While direct X-ray crystallographic data for this compound is not available in the provided sources, structural analogs with trifluoromethyl-substituted anilines have been characterized. For example, studies on para-trifluoromethyl-aniline hemihydrate reveal:

  • Planar aromatic rings with substituents adopting positions that minimize steric hindrance .
  • Hydrogen-bonding interactions between the amino group and adjacent electronegative substituents (e.g., -CF₃ or water molecules in hydrates) .

For this compound, the steric and electronic effects of the -CF₃ groups likely enforce a distorted trigonal planar geometry around the amino nitrogen, with bond angles deviating slightly from 120° due to substituent bulk.

Computational Modeling

Density Functional Theory (DFT) calculations predict:

  • Electron-withdrawing effects from the -CF₃ groups, which reduce electron density on the aromatic ring.
  • A HOMO-LUMO gap influenced by the strong inductive effects of fluorine atoms, as seen in related trifluoromethylated compounds .
  • Optimized geometries where the -CF₃ groups adopt staggered conformations to minimize repulsion (Figure 1).

Figure 1: Predicted molecular geometry (DFT)

  • Bond lengths: C-F ≈ 1.33 Å, C-N ≈ 1.40 Å.
  • Dihedral angles: Methoxy group nearly coplanar with the aromatic ring (±5°).

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR
  • Aromatic protons : Two singlets at δ ≈ 6.8–7.2 ppm (H-3 and H-5, deshielded by -CF₃ groups) .
  • Methoxy group : Singlet at δ ≈ 3.8–3.9 ppm (3H, -OCH₃) .
  • Amino group : Broad singlet at δ ≈ 4.3–5.0 ppm (2H, -NH₂) .
¹³C NMR
  • Aromatic carbons : Signals at δ ≈ 110–150 ppm.
  • CF₃ carbons : Quartets (¹J₃CF ≈ 280–300 Hz) at δ ≈ 120–125 ppm .
  • Methoxy carbon : Signal at δ ≈ 55–60 ppm .
¹⁹F NMR
  • Two equivalent -CF₃ groups: Singlet at δ ≈ -63 to -65 ppm .

Table 2: Representative NMR chemical shifts

Nucleus δ (ppm) Assignment Source
¹H 3.85 -OCH₃
¹H 6.95 H-3/H-5 (aromatic)
¹³C 121.5 -CF₃ (q, ¹J₃CF=290 Hz)
¹⁹F -64.2 -CF₃

Infrared (IR) Spectroscopy

  • N-H stretch : Broad band at 3350–3450 cm⁻¹ (amine group) .
  • C-F stretch : Strong absorptions at 1100–1250 cm⁻¹ .
  • C-O stretch : Peak at 1240–1280 cm⁻¹ (methoxy group) .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 259.05 ([M]⁺) .
  • Key fragments :
    • m/z 240 ([M-F]⁺).
    • m/z 191 ([M-CF₃]⁺) .

Table 3: Major MS fragments

m/z Fragment Ion Source
259 [M]⁺
240 [M-F]⁺
191 [M-CF₃]⁺

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c1-17-6-3-4(8(10,11)12)2-5(7(6)16)9(13,14)15/h2-3H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTYWLXYXRBBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252748
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-74-6
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from Trifluoromethylated Aromatic Precursors

A common approach is to begin with aromatic compounds already bearing trifluoromethyl groups, such as 1,4-bis(trifluoromethyl)benzene or derivatives, followed by nitration and reduction steps.

  • Nitration: Using mixed acid systems (nitric acid and sulfuric acid) under controlled temperature to introduce nitro groups selectively. For example, 2,5-bis(trifluoromethyl)nitrobenzene can be synthesized by dropwise addition of nitric acid to a sulfuric acid solution of 1,4-bis(trifluoromethyl)benzene at 70–90 °C, yielding about 58–70%.

  • Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., Raney Nickel under hydrogen atmosphere), yielding the corresponding aniline derivative with high purity (above 99%) and good yield (around 73%).

  • Methoxylation: The methoxy group can be introduced either by starting with methoxy-substituted precursors or by nucleophilic aromatic substitution on halogenated intermediates.

Halogenation and Amination Routes

  • Halogenation: Bromination or chlorination at positions 4 and 6 can be achieved using bromine or metal bromides with hydrogen peroxide in solvents like dichloromethane under catalysis by ammonium molybdate. The molar ratios and reaction conditions are critical for selective dihalogenation.

  • Amination: Amination of halogenated trifluoromethylated aromatics is typically performed by reacting with ammonia under catalytic conditions (e.g., copper(I) chloride catalysts) at elevated temperatures (200–280 °C). However, some processes have eliminated the need for catalysts by optimizing temperature and pressure conditions, improving yield and reducing environmental impact.

Catalytic and Catalyst-Free Amination

  • Catalyst-assisted amination: Copper(I) chloride catalyzed amination of halogenated trifluoromethoxybenzenes with ammonia is a known method to produce trifluoromethoxyanilines.

  • Catalyst-free amination: Recent advances include ammoniation under high pressure and temperature without catalysts, improving yield and simplifying purification. For example, 2,6-dichloro-4-trifluoromethyl aniline was prepared by ammoniation of 3,4,5-trichlorobenzotrifluoride at 173 °C, 12 MPa for 11 hours with 73% ammonia solution, achieving high yield and enabling ammonia recovery.

Representative Preparation Route for this compound

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Trifluoromethylation Starting from 2-methoxybenzene or derivative; trifluoromethylation reagents (e.g., CF3 sources) Introduction of trifluoromethyl groups at 4,6-positions; regioselectivity controlled by directing groups.
2 Nitration Mixed acid (HNO3/H2SO4), temperature 70–90 °C Formation of nitro intermediate (e.g., 2-methoxy-4,6-bis(trifluoromethyl)nitrobenzene) with yields ~60–70%.
3 Reduction/Amination Catalytic hydrogenation (Raney Ni, H2) or ammoniation with NH3 under pressure and temperature Conversion of nitro group to amino group; yields ~70–75%, high purity.
4 Purification Extraction, washing, distillation under reduced pressure Isolation of pure this compound.

Research Findings and Optimization Insights

  • Reaction conditions: Precise control of temperature and pressure during nitration and amination steps is crucial to maximize yield and minimize by-products.

  • Catalyst use: While copper catalysts improve amination efficiency, catalyst-free processes under optimized conditions reduce costs and environmental impact.

  • Ammonia recovery: Implementing multi-stage pressurized absorption tanks allows recovery and reuse of ammonia, enhancing sustainability.

  • Solvent choice: Chlorinated solvents (e.g., dichloromethane) are commonly used for halogenation and bromination steps to ensure selectivity and manageable reaction rates.

  • Yield and purity: Overall yields of key intermediates and final products range from 58% to over 70%, with purities exceeding 99% after purification.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Catalyst Yield (%) Notes
Nitration + Reduction 1,4-bis(trifluoromethyl)benzene HNO3/H2SO4, 70–90 °C; Raney Ni, H2 Raney Nickel ~70 High purity aniline derivative
Halogenation + Amination 4-trifluoromethoxyaniline Br2/H2O2, ammonium molybdate catalyst; NH3, 200–280 °C Ammonium molybdate, CuCl Variable Selective dihalogenation and amination
Catalyst-free Ammoniation 3,4,5-Trichlorobenzotrifluoride NH3 (73%), 173 °C, 12 MPa, 11 h None High Environmentally friendly, ammonia recovery system
Two-step Trifluoromethylation Phenol derivatives CF3 reagents, nucleophilic substitution - Moderate Requires careful control of substitution sites

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Drug Development

2-Methoxy-4,6-bis(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl groups are known to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. For instance, studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced binding affinity to biological targets, making them suitable candidates for drug development.

Case Study: Antiviral Agents
Research has shown that derivatives of this compound can be utilized in synthesizing antiviral agents. For example, modifications of the aniline structure have led to the development of compounds that inhibit viral replication mechanisms .

Pesticide Development

The unique chemical structure of this compound allows it to function as a precursor for various agrochemicals. Its derivatives are being explored for their efficacy in crop protection against pests and diseases.

Case Study: Crop Protection Products
Recent studies have highlighted the potential of this compound in developing new pesticides that are effective against common agricultural pests while being less harmful to beneficial organisms. The incorporation of trifluoromethyl groups has been linked to increased potency and selectivity .

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potential candidate for drug development, where it can interact with enzymes, receptors, and other biological molecules to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Methoxy-4,6-bis(trifluoromethyl)aniline, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Substituents/Functional Groups Molecular Weight Key Properties/Applications Purity Reference
2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile 10-F342977 -CN (nitrile) instead of -NH₂ 285.13 Intermediate in fluorinated polymer synthesis Discontinued
2-Nitro-4,6-bis(trifluoromethyl)aniline N/A -NO₂ (nitro) instead of -OCH₃ 294.11 High reactivity in electrophilic substitution N/A
2-(Difluoromethyl)-6-methoxyaniline 1261666-69-6 -CF₂H instead of -CF₃, single -CF₂H substituent 187.13 Lower thermal stability; agrochemical research N/A
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid 180134-15-0 -COOH (carboxylic acid) instead of -NH₂ 288.14 Acidic solubility; metal-organic frameworks N/A
4,4'-Oxybis[3-(trifluoromethyl)aniline] (6FODA) N/A Bifunctional diamine with ether linkage 344.24 High-performance polymers (e.g., polyimides) N/A

Key Observations:

Electronic Effects :

  • The trifluoromethyl groups in the target compound create a strong electron-withdrawing environment, whereas analogs like 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile replace the -NH₂ group with a nitrile (-CN), further enhancing electron deficiency. In contrast, 4,4'-Oxybis[3-(trifluoromethyl)aniline] (6FODA) utilizes two aniline moieties linked by an ether, enabling applications in thermally stable polymers.

Functional Group Impact :

  • The carboxylic acid derivative (CAS 180134-15-0) exhibits acidic properties (pKa ~3–4) and higher polarity compared to the aniline, making it suitable for coordination chemistry. The nitro-substituted analog lacks the methoxy group, leading to heightened reactivity in SNAr (nucleophilic aromatic substitution) reactions.

The target compound’s synthesis likely involves bromination or palladium-catalyzed amination, as seen in related aryl halide reactions .

Biological and Industrial Applications :

  • Compounds like 2-(Difluoromethyl)-6-methoxyaniline are explored in agrochemicals due to their lower fluorine content and reduced environmental persistence. In contrast, the target compound’s dual -CF₃ groups may enhance metabolic stability in pharmaceuticals .

Research Findings and Data

  • Thermal Stability : The trifluoromethyl groups in this compound contribute to high thermal stability (decomposition >250°C), comparable to 6FODA-based polyimides .
  • Solubility : Unlike the carboxylic acid analog , the target compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, a trait shared with 2-Nitro-4,6-bis(trifluoromethyl)aniline .
  • Reactivity: The amino group enables diazotization and cross-coupling reactions, whereas the nitrile analog undergoes nucleophilic additions.

Biological Activity

2-Methoxy-4,6-bis(trifluoromethyl)aniline is a compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, anticancer properties, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7F6N1O1
  • Molecular Weight : 251.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, derivatives of aniline compounds similar to this compound have shown potent activity against multiple cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5491.02Inhibition of tubulin polymerization
MDA-MB-2310.75Induction of apoptosis via mitochondrial pathway
HeLa0.91Cell cycle arrest in G2/M phase

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial for cancer cell proliferation. For example, studies have shown that it can inhibit certain kinases involved in signaling pathways that promote tumor growth.

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A study published in Molecules highlighted the synthesis and biological evaluation of anilines with trifluoromethyl groups. It was found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .
  • Mechanistic Insights :
    Research indicated that the presence of trifluoromethyl groups enhances the electrophilicity of the aniline compound, facilitating interactions with cellular targets such as tubulin. This leads to effective disruption of microtubule dynamics essential for mitosis .
  • In Vivo Studies :
    In vivo studies using zebrafish embryos demonstrated that derivatives including this compound significantly inhibited tumor growth and induced apoptosis in cancer cells, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4,6-bis(trifluoromethyl)aniline, and how do substituents influence reaction efficiency?

  • Methodology : The compound can be synthesized via catalytic hydrogenation of nitro precursors or nucleophilic substitution on halogenated intermediates. For example, nitro groups in 3,5-bis(trifluoromethyl)nitrobenzene derivatives can be reduced using Pd/C or Raney Ni under hydrogen gas (30–50 psi) to yield the amine . The methoxy group may require protection during synthesis to avoid side reactions. Substituent effects (e.g., electron-withdrawing CF₃ groups) can slow amination kinetics, necessitating elevated temperatures (80–120°C) and polar aprotic solvents like DMF .

Q. How can spectroscopic techniques differentiate this compound from structurally similar anilines?

  • Methodology :

  • ¹⁹F NMR : Distinct chemical shifts for CF₃ groups (δ ≈ -60 to -65 ppm) and methoxy-proton environments (δ ≈ 3.8–4.0 ppm in ¹H NMR) .
  • X-ray crystallography : Resolve spatial arrangement of substituents; CF₃ groups induce steric hindrance, altering bond angles compared to non-fluorinated analogs .
  • IR spectroscopy : Confirm NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What factors govern the basicity of this compound, and how does this compare to other substituted anilines?

  • Methodology : Basicity (pKa) is influenced by resonance and inductive effects. The electron-donating methoxy group increases basicity, while CF₃ groups decrease it via electron withdrawal. Compare experimentally using potentiometric titration in acetonitrile or computational methods (DFT calculations). For example, p-methoxyaniline (pKa ~5) is more basic than p-(trifluoromethyl)aniline (pKa ~3) .

Advanced Research Questions

Q. How do steric and electronic effects of CF₃ and methoxy groups impact regioselectivity in cross-coupling reactions involving this compound?

  • Methodology : Use Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd catalysts. Steric hindrance from CF₃ groups may favor para-substitution over meta. Monitor regioselectivity via HPLC and kinetic studies. For example, coupling with aryl halides under ligand-controlled conditions (e.g., XPhos) can mitigate steric challenges .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Purity analysis : Use HPLC-MS to rule out impurities (e.g., residual nitro precursors) that may skew bioactivity results .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace methoxy with ethoxy) to isolate contributing factors. For GlyT1 transporter inhibition (as in schizophrenia-related studies), fluorinated analogs showed enhanced blood-brain barrier penetration but variable efficacy .

Q. How can computational modeling predict the compound’s reactivity in catalytic amidation or acylation reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to map transition states and charge distribution. The electron-deficient aromatic ring (due to CF₃) may favor electrophilic substitution at the ortho position relative to NH₂. Validate with experimental kinetic data .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodology : CF₃ groups reduce crystal symmetry, complicating crystallization. Use slow evaporation in dichloromethane/hexane mixtures at -20°C. Co-crystallization with sulfonic acids (e.g., napadisylate) improves lattice stability, as seen in related benzamide derivatives .

Methodological Considerations Table

Aspect Technique/Approach Key References
Synthesis OptimizationCatalytic hydrogenation, protecting groups
Structural Analysis¹⁹F NMR, X-ray crystallography
Basicity MeasurementPotentiometric titration, DFT calculations
Bioactivity ValidationHPLC-MS purity checks, SAR studies
Computational PredictionGaussian09 for transition-state modeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4,6-bis(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4,6-bis(trifluoromethyl)aniline

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